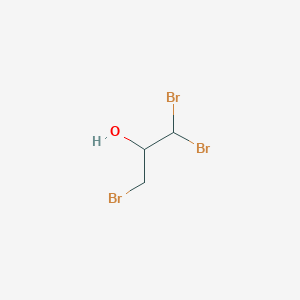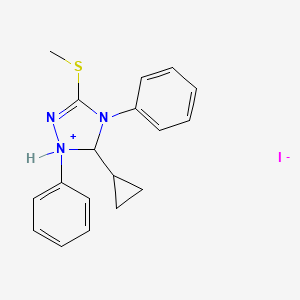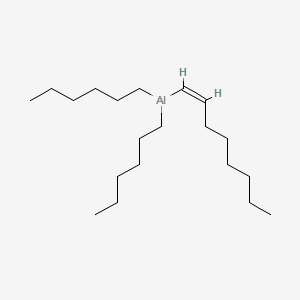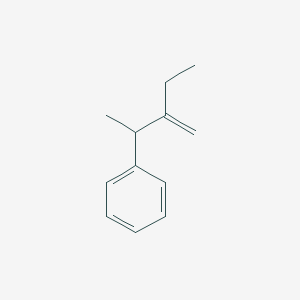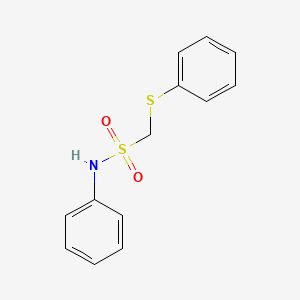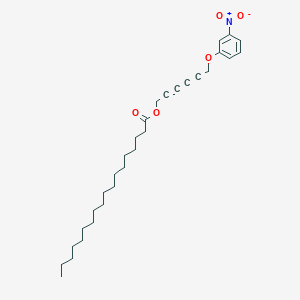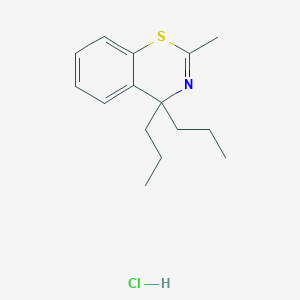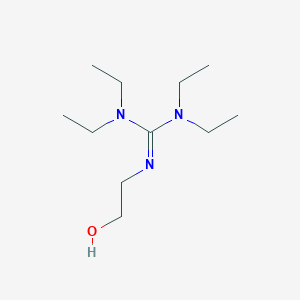
N,N,N',N'-Tetraethyl-N''-(2-hydroxyethyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’-Tetraethyl-N’'-(2-hydroxyethyl)guanidine is a chemical compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are often used in various chemical reactions and industrial applications. This particular compound is characterized by the presence of tetraethyl and hydroxyethyl groups attached to the guanidine core, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-N’'-(2-hydroxyethyl)guanidine typically involves the reaction of guanidine with ethylating agents and hydroxyethylating agents. One common method is the reaction of guanidine with diethyl sulfate and ethylene oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation and recrystallization are often employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’,N’-Tetraethyl-N’'-(2-hydroxyethyl)guanidine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler amines.
Substitution: Various substituted guanidines depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N,N’,N’-Tetraethyl-N’'-(2-hydroxyethyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N,N’,N’-Tetraethyl-N’'-(2-hydroxyethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its strong basicity allows it to act as a proton acceptor in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethylguanidine: Another guanidine derivative with similar basicity but different alkyl groups.
N,N,N’,N’-Tetraethylguanidine: Lacks the hydroxyethyl group, resulting in different chemical properties.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Contains multiple hydroxyethyl groups, used as a chelating agent.
Propiedades
Número CAS |
55467-93-1 |
|---|---|
Fórmula molecular |
C11H25N3O |
Peso molecular |
215.34 g/mol |
Nombre IUPAC |
1,1,3,3-tetraethyl-2-(2-hydroxyethyl)guanidine |
InChI |
InChI=1S/C11H25N3O/c1-5-13(6-2)11(12-9-10-15)14(7-3)8-4/h15H,5-10H2,1-4H3 |
Clave InChI |
OOFGCKIHDHAIJT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=NCCO)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


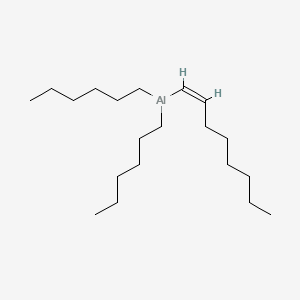


![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
